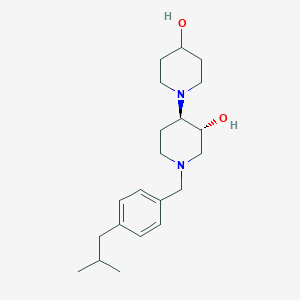![molecular formula C18H26ClNO2 B5061819 1-methyl-4-phenyloctahydro-1H-cyclopenta[b]pyridin-4-yl propanoate hydrochloride](/img/structure/B5061819.png)
1-methyl-4-phenyloctahydro-1H-cyclopenta[b]pyridin-4-yl propanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-4-phenyloctahydro-1H-cyclopenta[b]pyridin-4-yl propanoate hydrochloride is a chemical compound that has been used in scientific research for several years. It is a synthetic compound that has been synthesized in the laboratory using various methods.
Wirkmechanismus
The mechanism of action of 1-methyl-4-phenyloctahydro-1H-cyclopenta[b]pyridin-4-yl propanoate hydrochloride is not fully understood. However, it is believed to act as an agonist or antagonist of various receptors in the central nervous system. It has been shown to have an affinity for dopamine and serotonin receptors, among others.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-methyl-4-phenyloctahydro-1H-cyclopenta[b]pyridin-4-yl propanoate hydrochloride are complex and varied. It has been shown to affect various neurotransmitters in the central nervous system, including dopamine, serotonin, and norepinephrine. It has also been shown to affect the release of various hormones, including cortisol and growth hormone.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-methyl-4-phenyloctahydro-1H-cyclopenta[b]pyridin-4-yl propanoate hydrochloride in lab experiments include its ability to act as a ligand for various receptors in the central nervous system. It is also relatively easy to synthesize in the laboratory. However, the limitations of using this compound include its complex mechanism of action and the need for specialized equipment to study its effects.
Zukünftige Richtungen
There are several future directions for research on 1-methyl-4-phenyloctahydro-1H-cyclopenta[b]pyridin-4-yl propanoate hydrochloride. These include further studies on its mechanism of action and its effects on various neurotransmitters and hormones. There is also a need for more research on the potential therapeutic uses of this compound in the treatment of various neurological and psychiatric disorders.
Conclusion:
In conclusion, 1-methyl-4-phenyloctahydro-1H-cyclopenta[b]pyridin-4-yl propanoate hydrochloride is a synthetic compound that has been used extensively in scientific research. It has a complex mechanism of action and affects various neurotransmitters and hormones in the central nervous system. Further research is needed to fully understand its effects and potential therapeutic uses.
Synthesemethoden
The synthesis of 1-methyl-4-phenyloctahydro-1H-cyclopenta[b]pyridin-4-yl propanoate hydrochloride can be achieved using various methods. One of the most common methods is the reaction between 1-methyl-4-phenyloctahydro-1H-cyclopenta[b]pyridine and propanoic acid in the presence of hydrochloric acid. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
1-methyl-4-phenyloctahydro-1H-cyclopenta[b]pyridin-4-yl propanoate hydrochloride has been used extensively in scientific research. It has been used as a ligand in the study of various receptors, including dopamine and serotonin receptors. It has also been used in the study of the effects of drugs on the central nervous system.
Eigenschaften
IUPAC Name |
(1-methyl-4-phenyl-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridin-4-yl) propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2.ClH/c1-3-17(20)21-18(14-8-5-4-6-9-14)12-13-19(2)16-11-7-10-15(16)18;/h4-6,8-9,15-16H,3,7,10-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEYEFADBLSQNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(CCN(C2C1CCC2)C)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-4-phenyl-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridin-4-yl) propanoate;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5061758.png)


![N-(4-fluorophenyl)-N'-(5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B5061776.png)

![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-furamide](/img/structure/B5061781.png)
![N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5061787.png)
![5-acetyl-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methylphenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5061795.png)
![4-(2-methoxyethoxy)-1-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperidine](/img/structure/B5061805.png)

![2-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B5061814.png)

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5061827.png)
![ethyl 5-(aminocarbonyl)-2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B5061837.png)